

# The Biological Activity of GR 64349: A Technical Guide

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## Compound of Interest

Compound Name: GR 64349

Cat. No.: B549517

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## Introduction

**GR 64349** is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of its biological activity, drawing upon key in vitro and in vivo studies. It is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action.

## Core Biological Activity: Potent and Selective NK2 Receptor Agonism

**GR 64349** is recognized for its high affinity and efficacy at the NK2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its activation triggers a cascade of intracellular signaling events, primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to a variety of cellular responses.

The selectivity of **GR 64349** is a key feature, with significantly lower affinity and potency for the other tachykinin receptors, NK1 and NK3. This makes it a valuable tool for elucidating the physiological and pathological roles of the NK2 receptor.

## Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of **GR 64349** from various experimental systems.

Table 1: In Vitro Binding Affinity of **GR 64349**

Receptor	Radioligand	Preparation	pKi	Fold Selectivity (vs. NK2)
Human NK2	[ <sup>125</sup> I]-NKA	Membranes from CHO cells expressing human NK2 receptors	7.77 ± 0.10[1][2][3]	-
Human NK1	[ <sup>3</sup> H]-septide	Membranes from CHO cells expressing human NK1 receptors	<5[1][2][3]	>1000[4]
NK3	-	-	-	>300[4]

Table 2: In Vitro Functional Potency of **GR 64349**

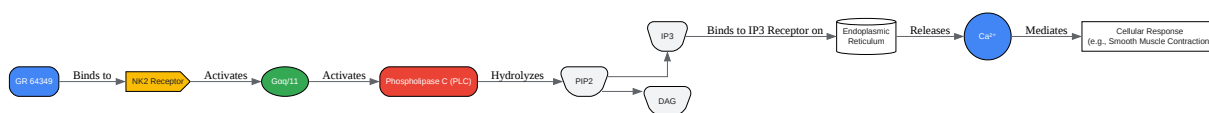
Assay	Cell Line/Tissue	Parameter	pEC50 / EC50
Inositol-1-Phosphate (IP-1) Accumulation	CHO cells expressing human NK2 receptors	pEC50	9.10 ± 0.16[1]
Inositol-1-Phosphate (IP-1) Accumulation	CHO cells expressing human NK1 receptors	pEC50	5.95 ± 0.80[1]
Intracellular Calcium Mobilization	CHO cells expressing human NK2 receptors	pEC50	9.27 ± 0.26[1]
Intracellular Calcium Mobilization	CHO cells expressing human NK1 receptors	pEC50	6.55 ± 0.16[1]
Cyclic AMP Synthesis	CHO cells expressing human NK2 receptors	pEC50	10.66 ± 0.27[1]
Cyclic AMP Synthesis	CHO cells expressing human NK1 receptors	pEC50	7.71 ± 0.41[1]
Contraction	Rat Colon	EC50	3.7 nM[4]

Table 3: In Vivo Activity of **GR 64349** in Anesthetized Rats

Parameter	Route of Administration	Dose Range	Observed Effect
Bladder Pressure	Intravenous (IV)	0.01 - 10 µg/kg	Dose-related increase[5]
Colorectal Pressure	Intravenous (IV)	0.01 - 10 µg/kg	Dose-related increase[5]

## Signaling Pathway and Experimental Workflows

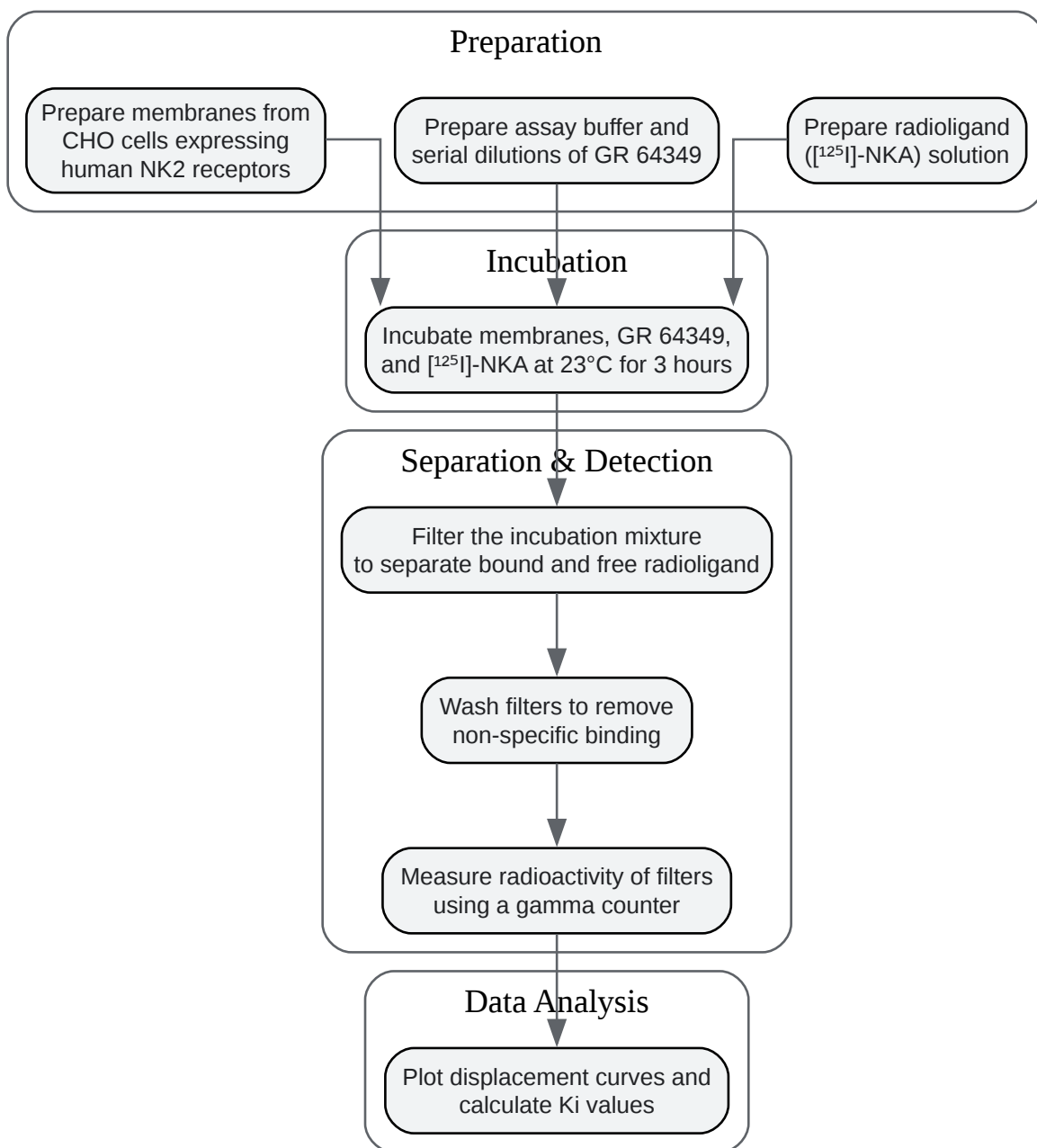
### Signaling Pathway of **GR 64349** at the NK2 Receptor

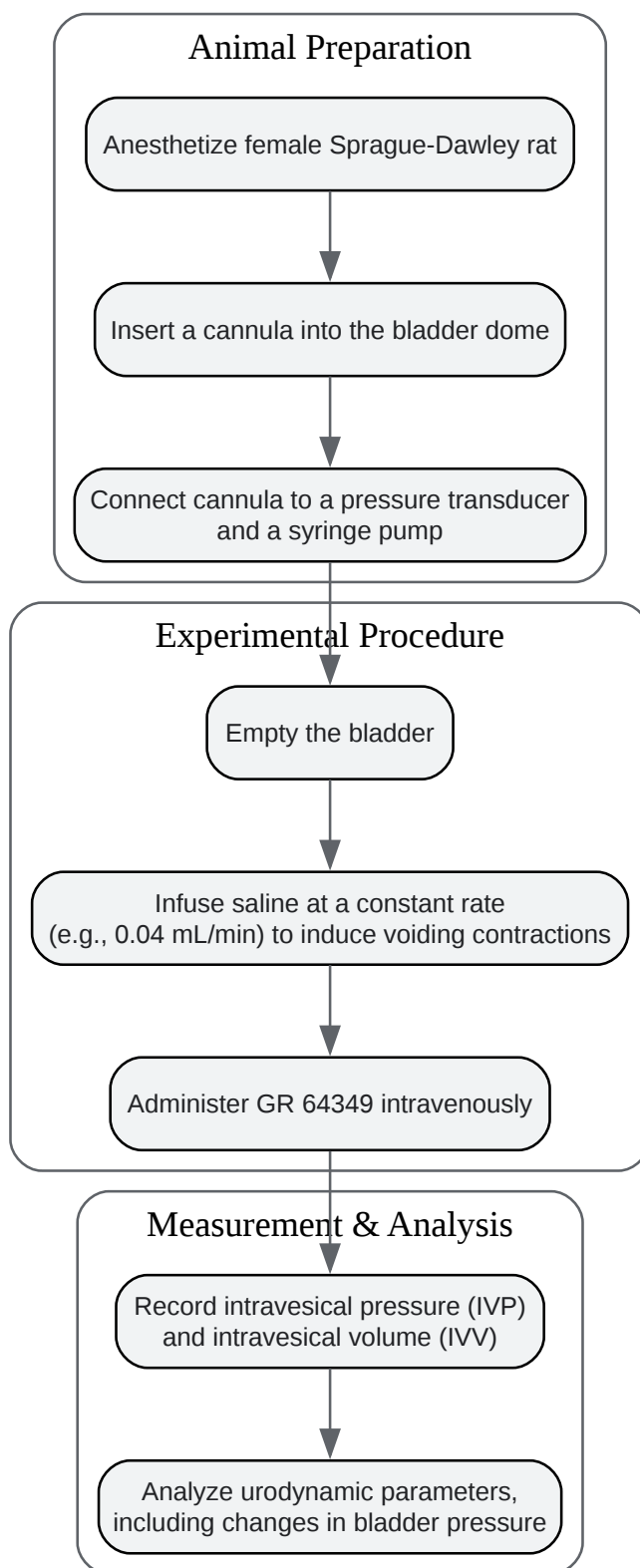


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Caption: Signaling pathway of **GR 64349** at the NK2 receptor.

## Experimental Workflow: In Vitro Radioligand Binding Assay





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